molecular formula C15H15FN6O B12237364 5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine

5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B12237364
M. Wt: 314.32 g/mol
InChI Key: HLGQBSXIBAHNOF-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a fluorine atom and a pyrazolo[1,5-a]pyrazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazolo[1,5-a]pyrazine Core: The pyrazolo[1,5-a]pyrazine core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[1,5-a]pyrazine core.

    Attachment of Pyrimidine Ring: The pyrimidine ring is attached through a condensation reaction involving a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.

    Fluoropyrimidines: Compounds that contain a fluorine atom and a pyrimidine ring, used in various chemical and biological applications.

    Piperidine Derivatives: Compounds that contain a piperidine ring, used in drug discovery and development.

Uniqueness

5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific combination of structural features, including the fluorine atom, pyrazolo[1,5-a]pyrazine core, piperidine ring, and pyrimidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C15H15FN6O

Molecular Weight

314.32 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C15H15FN6O/c16-11-9-18-15(19-10-11)23-12-2-6-21(7-3-12)14-13-1-4-20-22(13)8-5-17-14/h1,4-5,8-10,12H,2-3,6-7H2

InChI Key

HLGQBSXIBAHNOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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